N-cyclopropyl-9-vinyl-9H-purin-6-amine

IP6K1 inhibition thermal shift assay kinase selectivity

N-Cyclopropyl-9-vinyl-9H-purin-6-amine (CAS: 926922-17-0) is a 6‑substituted purine derivative that functions as an ATP‑competitive kinase inhibitor. The compound features a cyclopropylamino group at the C6 position and a vinyl moiety at the N9 position, a structural combination that enables binding to both active (DFG‑in) and inactive (DFG‑out) kinase conformations.

Molecular Formula C10H11N5
Molecular Weight 201.23 g/mol
Cat. No. B8283835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-9-vinyl-9H-purin-6-amine
Molecular FormulaC10H11N5
Molecular Weight201.23 g/mol
Structural Identifiers
SMILESC=CN1C=NC2=C(N=CN=C21)NC3CC3
InChIInChI=1S/C10H11N5/c1-2-15-6-13-8-9(14-7-3-4-7)11-5-12-10(8)15/h2,5-7H,1,3-4H2,(H,11,12,14)
InChIKeyLHHVXGFVFUMPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-9-vinyl-9H-purin-6-amine: A Key Purine-Based Kinase Inhibitor Scaffold


N-Cyclopropyl-9-vinyl-9H-purin-6-amine (CAS: 926922-17-0) is a 6‑substituted purine derivative that functions as an ATP‑competitive kinase inhibitor [1]. The compound features a cyclopropylamino group at the C6 position and a vinyl moiety at the N9 position, a structural combination that enables binding to both active (DFG‑in) and inactive (DFG‑out) kinase conformations [2]. It has been utilized as a key intermediate in the synthesis of dual Src/Abl inhibitors and isoform‑selective IP6K1 inhibitors [3][4].

Why N-Cyclopropyl-9-vinyl-9H-purin-6-amine Cannot Be Replaced by Other Purine Analogs


Simple purine scaffolds lacking the N9‑vinyl substituent or the N6‑cyclopropyl group exhibit markedly different kinase selectivity profiles and binding thermodynamics. For instance, the pan‑IP6K inhibitor TNP (N2‑(m‑trifluorobenzyl)‑N6‑(p‑nitrobenzyl)purine) shows only modest potency (pIC50 <3.70) and poor solubility, whereas the 9‑vinyl‑6‑cyclopropylamino purine core enables isoform‑specific inhibition of IP6K1 with improved biophysical properties [1][2]. Similarly, N9‑unsubstituted purines fail to engage the hydrophobic selectivity pocket required for dual Src/Abl inhibition [3]. Generic substitution therefore risks loss of target engagement, altered selectivity, and compromised in vitro handling.

Quantitative Differentiation of N-Cyclopropyl-9-vinyl-9H-purin-6-amine from Closest Analogs


IP6K1 Thermal Stabilization: 3‑Fold Improvement Over Pan‑Inhibitor TNP

In a thermal shift assay, compound 24 (the N‑cyclopropyl‑9‑vinyl‑9H‑purin‑6‑amine derivative) induced a ΔTm of 5.5 °C at 11.1 µM, compared to only 1.8 °C for the pan‑IP6K inhibitor TNP at the same concentration [1]. This 3‑fold greater thermal stabilization correlates with improved target engagement and solubility.

IP6K1 inhibition thermal shift assay kinase selectivity

IP6K1 Binding Affinity: Ki = 200 nM for the 9‑Vinyl‑6‑Cyclopropylamino Purine Core

The N‑cyclopropyl‑9‑vinyl‑9H‑purin‑6‑amine core exhibits a Ki of 200 nM against IP6K1 in the presence of ATP at its Km concentration [1]. In contrast, the pan‑inhibitor TNP shows a pIC50 <3.70 (IC50 >200 nM) under comparable assay conditions [2], and many other 6‑substituted purines failed to achieve measurable inhibition due to solubility limitations.

IP6K1 inhibition binding affinity kinase inhibitor

Dual Src/Abl Kinase Inhibition via DFG‑out Binding Conformation

Crystal structures confirm that the trans‑vinyl linkage at N9 enables purine‑based inhibitors to project hydrophobic substituents into the selectivity pocket of the ATP site, enabling binding to the inactive DFG‑out conformation of both Src and Abl kinases [1][2]. This binding mode is absent in N9‑unsubstituted purines and in prototypical DFG‑out inhibitors such as imatinib, which lack Src activity [3].

Src kinase Abl kinase DFG‑out inhibitor

Improved Solubility and Handling Over Pan‑IP6K Inhibitor TNP

The lead compound in the IP6K1 inhibitor series, which contains the N‑cyclopropyl‑9‑vinyl‑9H‑purin‑6‑amine core, was explicitly noted to possess 'increased solubility' compared to TNP, which 'suffers by having modest potency and poor solubility making it difficult to handle for in vitro applications in the absence of DMSO' [1]. This improvement enables more robust and reproducible assay conditions.

compound solubility assay development IP6K1 inhibitor

High‑Impact Research Applications for N-Cyclopropyl-9-vinyl-9H-purin-6-amine


IP6K1‑Selective Inhibitor Development and Assay Optimization

Use N‑cyclopropyl‑9‑vinyl‑9H‑purin‑6‑amine as a core scaffold for designing isoform‑selective IP6K1 inhibitors. The compound’s 200 nM Ki and 3‑fold thermal stabilization advantage over TNP [1][2] support the development of robust biochemical and biophysical assays with reduced DMSO interference.

Dual Src/Abl Kinase Inhibitor Lead Generation

Leverage the trans‑vinyl‑linked purine core to generate dual Src/Abl inhibitors that bind the DFG‑out conformation. This binding mode is essential for overcoming imatinib‑resistant Bcr‑Abl mutations and is not accessible with N9‑unsubstituted purines [3].

Structure‑Based Drug Design and Crystallography

Employ the compound in co‑crystallization studies with Abl or Src kinases to explore the structural determinants of DFG‑in vs. DFG‑out binding. The 9‑vinyl‑6‑cyclopropylamino purine template has been successfully used to obtain high‑resolution crystal structures of both binding modes [4].

Chemical Biology Tool for Inositol Pyrophosphate Signaling

Utilize the compound as a chemical probe to dissect IP6K1‑specific functions in cellular metabolism and insulin signaling, building on the improved isoform selectivity and solubility established in the 2019 SAR study [1].

Technical Documentation Hub

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